molecular formula C32H33N5O4S B2490720 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide CAS No. 1107519-60-7

2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide

Katalognummer: B2490720
CAS-Nummer: 1107519-60-7
Molekulargewicht: 583.71
InChI-Schlüssel: CMEBCTCMYQQVHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-22-9-7-8-20(2)18-22)42-32-36-25-11-6-5-10-24(25)29-35-26(31(40)37(29)32)16-17-28(38)33-19-21-12-14-23(41-3)15-13-21/h5-15,18,26-27H,4,16-17,19H2,1-3H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEBCTCMYQQVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide represents a complex structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a multi-ring imidazoquinazoline core with various substituents that enhance its biological activity. The structural formula can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • α-Glucosidase Inhibition : Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazoline exhibit significant inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage conditions like diabetes by slowing glucose absorption in the intestine .
  • Neuroprotective Effects : Compounds within this class have shown neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. They may exert their effects through modulation of signaling pathways associated with neuronal survival and apoptosis .
  • Antimicrobial Activity : Some derivatives have displayed antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • α-Glucosidase Inhibition : The compound was found to inhibit α-glucosidase with IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating a moderate level of potency compared to known inhibitors .
  • Antimicrobial Testing : The compound exhibited significant antimicrobial activity against pathogenic bacteria with minimum inhibitory concentrations (MIC) reported between 0.125 μg/mL and 8 μg/mL for various strains, showcasing its potential as an antibacterial agent .

Case Studies

  • Neuroprotective Studies :
    • A study highlighted the neuroprotective effects of similar imidazoquinazoline derivatives in models of oxidative stress-induced neuronal injury. These compounds were shown to reduce apoptosis markers and enhance cell viability significantly.
  • Diabetes Management :
    • Clinical evaluations indicated that compounds similar to the one discussed improved glycemic control in diabetic models by modulating α-glucosidase activity, leading to reduced postprandial glucose levels.

Data Table: Biological Activities

Activity TypeTargetIC50/MIC ValuesReference
α-Glucosidase Inhibitionα-Glucosidase50.0 ± 0.12 µM to 268.25 ± 0.09 µM
Antibacterial ActivityStaphylococcus aureus0.125–8 μg/mL
NeuroprotectionNeuronal CellsN/A

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Compounds containing imidazoquinazoline derivatives have been studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound suggests potential efficacy against various cancer types due to its ability to interfere with cell signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties
    • The compound's structural elements are reminiscent of several known antimicrobial agents. Studies have shown that imidazoquinazolines exhibit antibacterial and antifungal activities. The sulfanyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation as an antimicrobial agent .
  • Neuroprotective Effects
    • Emerging research highlights the neuroprotective capabilities of similar compounds in the imidazoquinazoline family. These compounds have been shown to modulate neuroinflammatory responses and provide protection against neurodegenerative diseases . The specific application of this compound in neuroprotection remains to be fully explored but is promising based on structural analogs.

Synthetic Methodologies

The synthesis of 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide typically involves multi-step reactions:

  • Step 1: Formation of the imidazoquinazoline core through cyclization reactions involving appropriate precursors.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution or thiolation methods.
  • Step 3: Addition of the carbamoyl and alkyl side chains through amide coupling reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated a series of imidazoquinazoline derivatives for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency . The specific derivative corresponding to this compound showed promising results in inhibiting cell proliferation.
  • Case Study on Antimicrobial Efficacy
    • In another study, derivatives similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the side chains could enhance antibacterial activity significantly . This suggests that further optimization of this compound could yield effective antimicrobial agents.

Q & A

Q. What are the critical steps and optimization strategies in the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including cyclocondensation to form the imidazoquinazolinone core, followed by sulfanyl group incorporation and amide coupling. Key considerations:

  • Reaction Conditions : Temperature control (60–80°C for cyclization), pH adjustment (neutral for amide bond formation), and anhydrous solvents (DMF or THF) to prevent hydrolysis .
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
StepKey ReactionConditionsYield Optimization
1Cyclocondensation70°C, DMF, 12hUse of microwave-assisted synthesis reduces time to 2h
2Sulfanyl insertionNaSH, EtOH, refluxpH 7–8 to minimize disulfide byproducts
3Amide couplingHATU, DIPEA, DCMStoichiometric 1.2:1 (reagent:substrate) for maximum efficiency

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 648.2345) .
  • HPLC : Reverse-phase C18 columns (90% acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict biological target interactions?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., quinazoline derivatives targeting EGFR ).
  • Software Tools : AutoDock Vina or Schrödinger Suite for docking; MD simulations (AMBER) to evaluate binding stability .
  • Validation : Compare computational binding energies (ΔG ≤ -8 kcal/mol) with in vitro IC50_{50} values from kinase inhibition assays .

Q. What strategies resolve discrepancies in biological activity data across assay systems?

  • Orthogonal Assays : Combine enzyme inhibition (e.g., fluorogenic substrates) and cell-based viability assays (MTT) to confirm activity .
  • Pharmacokinetic Analysis : Assess metabolic stability (microsomal incubation) and membrane permeability (Caco-2 monolayers) to explain variability in in vivo vs. in vitro results .
  • Dose-Response Curves : Use 8-point dilution series to calculate Hill slopes and identify non-specific effects .

Q. How can AI-driven tools optimize synthetic routes and reaction design?

  • COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up exothermic steps (e.g., cyclocondensation) safely .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents, reducing trial-and-error experimentation .
  • Feedback Loops : Integrate real-time HPLC data with AI to adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .

Q. What methodologies elucidate the compound’s mechanism of action in disease pathways?

  • In Vitro Profiling : Broad-spectrum kinase screening (Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR-Cas9 Knockout : Validate target relevance by comparing IC50_{50} shifts in wild-type vs. knockout cell lines .
  • Transcriptomics : RNA-seq of treated cells to map downstream pathway alterations (e.g., apoptosis markers like BAX/BCL-2) .

Key Considerations for Data Interpretation

  • Contradictory Evidence : Variability in optimal reaction conditions (e.g., DMF vs. THF solvents in amide coupling) necessitates systematic DoE (Design of Experiments) .
  • Biological Replicates : Use ≥3 independent experiments to ensure reproducibility in activity studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.